molecular formula C21H19ClN2O B2503178 1-benzyl-2-(phenoxymethyl)-1H-benzo[d]imidazole hydrochloride CAS No. 1216809-64-1

1-benzyl-2-(phenoxymethyl)-1H-benzo[d]imidazole hydrochloride

Cat. No. B2503178
CAS RN: 1216809-64-1
M. Wt: 350.85
InChI Key: HQOTWHZCKQTMSM-UHFFFAOYSA-N
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Description

The compound "1-benzyl-2-(phenoxymethyl)-1H-benzo[d]imidazole hydrochloride" is a derivative of the benzimidazole class, which is known for its diverse biological activities. Benzimidazole derivatives have been extensively studied for their potential use in various therapeutic areas, including antifungal, antibacterial, antitubercular, antitumor, and anticonvulsant applications .

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the cyclization of o-phenylenediamine with carboxylic acids or their functional derivatives. For instance, substituted 2-(phenoxymethyl)-1-phenyl-1H-benzo[d]imidazoles have been synthesized via the condensation of N1-phenylbenzene-1,2-diaminedihydrochloride and substituted phenoxyacetic acids . Similarly, the synthesis of 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole was achieved through a multi-step process including cyclization, N-alkylation, hydrolyzation, and chlorination . These methods highlight the versatility of synthetic approaches for creating a wide array of benzimidazole derivatives with varying substituents.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a benzene ring fused to an imidazole ring. Substituents on the benzimidazole core can significantly influence the compound's biological activity and physicochemical properties. For example, the introduction of methyl groups at the benzimidazole system and phenalkyl substituent at the C-2 position has been shown to enhance tuberculostatic activity . The structural characterization of these compounds is often confirmed by spectroscopic methods such as NMR and FT-IR, as well as by single-crystal X-ray diffraction techniques .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, including N-alkylation and coupling reactions, to form a diverse range of compounds. For instance, novel homopolymers and copolymers containing benzimidazole units have been synthesized by N-C coupling reactions . These reactions expand the utility of benzimidazole derivatives, enabling the development of materials with unique properties such as high thermal stability and glass transition temperatures.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. For example, the presence of electron-withdrawing or electron-donating substituents can affect the compound's photophysical properties, as seen in the fluorescence and thermal stability of certain derivatives . Additionally, the introduction of specific substituents can enhance the compound's biological activity, as observed in the antitumor activity of hydrazone derivatives . The solubility, stability, and reactivity of these compounds are critical factors in their potential therapeutic applications.

Scientific Research Applications

Antioxidant and Anti-inflammatory Applications

Benzothiazole and benzimidazole derivatives have been extensively studied for their antioxidant and anti-inflammatory properties. These compounds, including 1-benzyl-2-(phenoxymethyl)-1H-benzo[d]imidazole hydrochloride, could potentially serve as effective agents in combating oxidative stress and inflammation. For instance, a study by Raut et al. (2020) focuses on the synthesis and pharmacological evaluation of benzofused thiazole derivatives as potential antioxidant and anti-inflammatory agents, highlighting the significance of such structures in medicinal chemistry (Raut et al., 2020).

Role in Drug Development

The versatility of the benzimidazole scaffold, including compounds like this compound, is evident in its wide range of pharmacological activities. Kamal et al. (2015) discuss the therapeutic potential of benzothiazoles, including their application in chemotherapy for various diseases (Kamal et al., 2015). This underscores the compound's relevance in drug discovery and development.

Environmental Impact and Remediation

The environmental persistence and impact of benzimidazole derivatives, akin to this compound, are also of scientific interest. For example, Husain et al. (2007) review the applications of redox mediators in treating organic pollutants using oxidoreductive enzymes, which could be relevant for understanding the environmental behavior and potential remediation strategies for similar compounds (Husain & Husain, 2007).

Safety and Hazards

The safety and hazards associated with imidazoles can vary greatly depending on their specific structure. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific compounds .

Future Directions

Imidazoles are being increasingly used in a variety of applications, from pharmaceuticals and agrochemicals to dyes for solar cells and other optical applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

Mechanism of Action

Benzimidazoles

are an important class of heterocyclic compounds with a wide range of applications . They are key components in many functional molecules used in everyday applications . They have been utilized in diverse areas such as pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .

properties

IUPAC Name

1-benzyl-2-(phenoxymethyl)benzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O.ClH/c1-3-9-17(10-4-1)15-23-20-14-8-7-13-19(20)22-21(23)16-24-18-11-5-2-6-12-18;/h1-14H,15-16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQOTWHZCKQTMSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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